molecular formula C26H22N4O5 B5343089 (2Z)-3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile

(2Z)-3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B5343089
M. Wt: 470.5 g/mol
InChI Key: PAVXLIAHYTXOCM-UNOMPAQXSA-N
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Description

(2Z)-3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic compound that features a benzimidazole core.

Preparation Methods

The synthesis of (2Z)-3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile involves multiple steps. One common approach starts with the preparation of the benzimidazole core, which is then functionalized with various substituents. The key steps include:

Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This may include the use of catalysts and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

(2Z)-3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2Z)-3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to DNA and proteins, disrupting their normal function . This can lead to the inhibition of cell growth and proliferation, making them effective as anticancer agents .

Properties

IUPAC Name

(Z)-3-[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O5/c1-3-34-25-13-18(6-11-24(25)35-16-17-4-7-20(8-5-17)30(31)32)12-19(15-27)26-28-22-10-9-21(33-2)14-23(22)29-26/h4-14H,3,16H2,1-2H3,(H,28,29)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVXLIAHYTXOCM-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)OC)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)OC)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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